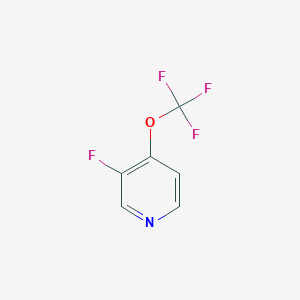
3-Fluoro-4-(trifluoromethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(trifluoromethoxy)pyridine: is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom at the third position and a trifluoromethoxy group at the fourth position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(trifluoromethoxy)pyridine typically involves the introduction of fluorine and trifluoromethoxy groups onto the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable pyridine derivative is treated with a fluorinating agent and a trifluoromethoxy source under controlled conditions. For example, the reaction of 3-bromo-4-nitropyridine N-oxide with a fluorinating agent can yield 3-fluoro-4-nitropyridine N-oxide, which can then be converted to 3-fluoro-4-aminopyridine by catalytic hydrogenation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance reaction efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-4-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine or trifluoromethoxy groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Fluorinating Agents: Such as hydrogen fluoride-pyridine (HF/Py) or tetrabutylammonium dihydrogen trifluoride (TBAH2F3).
Catalysts: Palladium-based catalysts are commonly used in coupling reactions.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products: The major products formed from these reactions include various fluorinated and trifluoromethoxy-substituted pyridine derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
Chemistry: 3-Fluoro-4-(trifluoromethoxy)pyridine is used as a building block in the synthesis of complex organic molecules. Its unique electronic properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for pharmaceutical development .
Industry: In the agrochemical industry, this compound derivatives are used in the formulation of pesticides and herbicides. The compound’s stability and reactivity contribute to the effectiveness of these products .
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity. For example, in enzyme inhibition, the compound may interact with the active site, blocking substrate access and modulating enzyme activity .
Comparaison Avec Des Composés Similaires
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 3-Fluoro-4-aminopyridine
- 3-Fluoro-4-nitropyridine
Comparison: Compared to similar compounds, 3-Fluoro-4-(trifluoromethoxy)pyridine is unique due to the presence of both fluorine and trifluoromethoxy groups on the pyridine ringFor instance, the trifluoromethoxy group can increase lipophilicity and metabolic stability, making it more suitable for pharmaceutical applications .
Propriétés
Formule moléculaire |
C6H3F4NO |
|---|---|
Poids moléculaire |
181.09 g/mol |
Nom IUPAC |
3-fluoro-4-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3F4NO/c7-4-3-11-2-1-5(4)12-6(8,9)10/h1-3H |
Clé InChI |
ZXECHQYQRIGGRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1OC(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















